molecular formula C7H13NOS B2417807 7-Thia-1-azaspiro[4.4]nonan-4-ol CAS No. 1888495-64-4

7-Thia-1-azaspiro[4.4]nonan-4-ol

Cat. No.: B2417807
CAS No.: 1888495-64-4
M. Wt: 159.25
InChI Key: RONUWACGYCYREO-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[4.4]nonan-4-ol is a spirocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its ring system.

Mechanism of Action

Target of Action

The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been developed to target egfr and/or braf v600e , which are key proteins involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

The exact mode of action of 7-Thia-1-azaspiro[4Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity and influencing cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 7-Thia-1-azaspiro[4If it targets egfr and/or braf v600e as suggested, it could potentially influence pathways such as the mapk/erk pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The molecular and cellular effects of 7-Thia-1-azaspiro[4It is known as a novel anti-tumor agent that has shown promise in preclinical and clinical trials, suggesting that it may have cytotoxic effects on tumor cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Thia-1-azaspiro[4Factors such as temperature, ph, and the presence of other molecules can potentially affect the stability and activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Thia-1-azaspiro[4.4]nonan-4-ol typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. For example, a precursor such as 2-mercaptoethylamine can be reacted with a suitable dihalide under basic conditions to form the spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Thia-1-azaspiro[4.4]nonan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Thia-1-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Thia-1-azaspiro[4.4]nonan-4-ol is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties. The hydroxyl group also provides additional reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

7-thia-1-azaspiro[4.4]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c9-6-1-3-8-7(6)2-4-10-5-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONUWACGYCYREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1O)CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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